molecular formula C29H36O11 B194019 4|A-Hydroxy-10-DAB CAS No. 145533-34-2

4|A-Hydroxy-10-DAB

Cat. No. B194019
CAS RN: 145533-34-2
M. Wt: 560.6 g/mol
InChI Key: FNZPZCTVRVPPAB-YZSQHPIKSA-N
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Description

4|A-Hydroxy-10-DAB is a chemical compound with the molecular formula C29H36O11 . It contains a total of 80 bonds, including 44 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also includes 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, 1 twelve-membered ring, 1 aliphatic ester, 1 aromatic ester, and 1 aliphatic ketone .


Synthesis Analysis

The synthesis of this compound and related compounds has been a topic of research in the field of medicinal chemistry . One approach to improve the production of Taxol, a well-known anticancer drug, involves the use of 10-deacetylbaccatin III-10- O -acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-β-xylosyl-10-deacetyltaxol . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 76 atoms, including 36 Hydrogen atoms, 29 Carbon atoms, and 11 Oxygen atoms . It also contains a variety of bond types, including multiple bonds, rotatable bonds, double bonds, and aromatic bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role in the synthesis of Taxol and related compounds . The catalytic efficiency of DBAT towards 10-deacetyltaxol can be improved using mutagenesis, leading to an increase in Taxol production .

Mechanism of Action

Action Environment:

Environmental factors, such as soil composition, climate, and yew tree growth conditions, influence 10-DAB production. Stability and efficacy depend on these factors.

References:

Advantages and Limitations for Lab Experiments

One of the major advantages of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB is its potency in inhibiting cancer cell growth. It has also been shown to have a low toxicity profile, making it a safe and effective tool for cancer research. However, one of the limitations of using 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB in lab experiments is its high cost of synthesis, which can limit its availability for research purposes.

Future Directions

There are several future directions for the use of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB in scientific research. One potential application is its use in combination with other cancer drugs to enhance their efficacy. Another direction is the development of new analogs of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB with improved potency and selectivity for cancer cells. Additionally, research is ongoing to explore the potential of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB in other areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB is a promising compound with potential applications in cancer research. Its synthesis method has been extensively studied and optimized, and its mechanism of action has been well-characterized. While there are limitations to its use in lab experiments, the future directions for research on 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB are promising and offer exciting opportunities for the development of new cancer therapies.

Synthesis Methods

The synthesis of 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB involves the modification of the 4|A-Hydroxy-10-DAB compound through a series of chemical reactions. The process involves the use of various chemical reagents and solvents to convert this compound into 4|A-Hydroxy-10-4|A-Hydroxy-10-DAB. The synthesis method has been extensively studied and optimized to produce high yields of the compound.

Scientific Research Applications

4|A-Hydroxy-10-4|A-Hydroxy-10-DAB has been extensively studied for its potential applications in cancer research. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in various types of cancer. Studies have also shown that it has the potential to overcome drug resistance in cancer cells, making it a valuable tool in cancer treatment.

properties

IUPAC Name

[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPZCTVRVPPAB-YZSQHPIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415736
Record name 4|A-Hydroxy-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145533-34-2
Record name 4|A-Hydroxy-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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